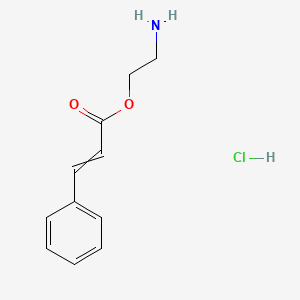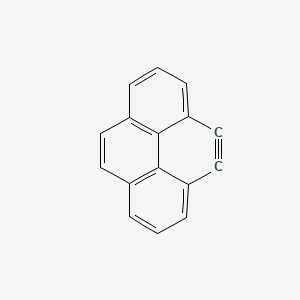
4,5-Didehydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Didehydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H10 It is a derivative of pyrene, characterized by the presence of two double bonds at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Didehydropyrene typically involves the dehydrogenation of 4,5-dihydropyrene. One common method is the oxidative dehydrogenation using a ruthenium salt catalyst. The reaction is carried out under mild conditions, with the temperature maintained at around 40°C to achieve a fair yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale dehydrogenation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Didehydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to 4,5-dihydropyrene.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Formation of pyrene-4,5-dione and other quinones.
Reduction: Formation of 4,5-dihydropyrene.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4,5-Didehydropyrene has several applications in scientific research:
Biology: Research is ongoing to explore its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,5-Didehydropyrene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its reactivity. The pathways involved include the stabilization of radical intermediates and the facilitation of electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
4,5-Dihydropyrene: A reduced form of 4,5-Didehydropyrene with similar structural features but different electronic properties.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity and applications.
Dihydropyrazole Derivatives: Compounds with a similar core structure but different functional groups and biological activities.
Uniqueness: this compound is unique due to its specific electronic configuration and the presence of double bonds at the 4 and 5 positions. This configuration imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
165327-36-6 |
|---|---|
Molekularformel |
C16H8 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
9,10-didehydropyrene |
InChI |
InChI=1S/C16H8/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-7,9H |
InChI-Schlüssel |
OKKBLUFVINTYHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C#CC4=CC=CC(=C43)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



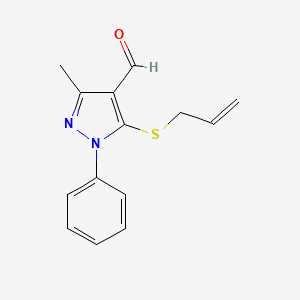
![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
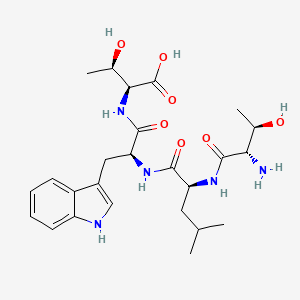
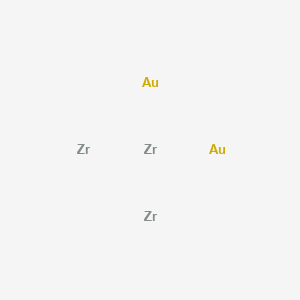
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
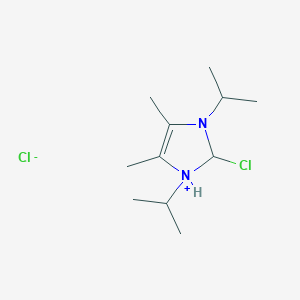
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
